6,8-Dichloroflavone
CAS No.: 100914-20-3
VCID: VC0008891
Molecular Formula: C15H8Cl2O2
Molecular Weight: 291.1 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6,8-Dichloroflavone is a chemical compound with the molecular formula and a molecular weight of 291.133 . It is also known by the CAS No. 100914-20-3 . Spectroscopic studies, including FT-IR and FT-Raman, have been conducted to analyze its structural and electronic properties . These studies involve both experimental and theoretical vibrational spectral results of the molecular structure . The FT-IR and FT-Raman spectra are recorded together between 4000 and 400 cm and 3500–5 cm regions, respectively . The molecular geometry and vibrational wavenumbers in the ground state are calculated using DFT/B3LYP functional with a 6-31++G(d,p) basis set . A related compound, 6,7-Dichloroflavone, has the molecular formula and a molecular weight of 291.1 g/mol . Synonyms for 6,7-Dichloroflavone include 288400-98-6 and 6,7-Dichloro-2-phenyl-4H-chromen-4-one . Computational methods are also used to determine the HOMO and LUMO energies of 6,8-dichloroflavone (6,8-dcf) and 6,8-dibromoflavone (6,8-dbf) . The HOMO of all conformations of both molecules is distributed over the benzopyrone ring, while the LUMO is located over all rings without halogen atoms for coplanar and twisted conformations . As an experienced research assistant, when creating a resume, it is essential to highlight research skills, knowledge of research methodologies, and the ability to work independently . A hybrid resume format is ideal, combining chronological and functional elements to showcase both experience and skills . Key sections to include are contact information, objective, education, research experience, skills, and publications . Action verbs such as analyzed, collaborated, conducted, and documented should be used to describe responsibilities and achievements . |
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CAS No. | 100914-20-3 |
Product Name | 6,8-Dichloroflavone |
Molecular Formula | C15H8Cl2O2 |
Molecular Weight | 291.1 g/mol |
IUPAC Name | 6,8-dichloro-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H |
Standard InChIKey | GDMGCDYCMWRPOZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
PubChem Compound | 688873 |
Last Modified | Sep 13 2023 |
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